1-Chloropropyl pivalate
CAS No.:
Cat. No.: VC14021074
Molecular Formula: C8H15ClO2
Molecular Weight: 178.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClO2 |
|---|---|
| Molecular Weight | 178.65 g/mol |
| IUPAC Name | 1-chloropropyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |
| Standard InChI Key | WIJWVHYBDNGHCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(OC(=O)C(C)(C)C)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 1-chloropropyl pivalate is inferred as , comprising a pivalate group () linked to a 1-chloropropyl chain (). This structure combines the steric bulk of the pivalate moiety with the reactivity of the terminal chlorine atom, making it suitable for nucleophilic substitution reactions .
Comparative Structural Analysis
Structurally, 1-chloropropyl pivalate shares similarities with chloromethyl pivalate (), where the chloromethyl group () is replaced by a longer chloropropyl chain. This elongation increases molecular weight (150.6 g/mol for chloromethyl pivalate vs. ~164.6 g/mol for 1-chloropropyl pivalate) and alters solubility profiles .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Chloromethyl pivalate | 150.6 | Pivalate, Chloromethyl | |
| 1-Chloropropyl pivalate (inferred) | 164.6 | Pivalate, 1-Chloropropyl | |
| Pivalic acid | 102.1 | Carboxylic acid |
The tert-butyl group in the pivalate moiety enhances steric hindrance, potentially slowing hydrolysis compared to less bulky esters .
Synthesis Pathways
Reaction of Pivaloyl Chloride with 1-Chloropropanol
A plausible synthesis route involves the esterification of pivaloyl chloride () with 1-chloropropanol () in the presence of a base (e.g., pyridine) to neutralize HCl byproducts :
This method mirrors the synthesis of chloromethyl pivalate, where pivaloyl chloride reacts with formaldehyde derivatives .
Continuous Flow Synthesis
Industrial-scale production may adapt continuous processes used for pivaloyl chloride. For example, Elf Atochem’s patented method involves reacting pivalic acid with trichloromethylated aromatics under reduced pressure . Adapting this for 1-chloropropyl pivalate would require substituting reactants and optimizing temperature (60–180°C) and catalyst systems .
Physicochemical Properties
Boiling Point and Solubility
Based on chloromethyl pivalate’s properties (), 1-chloropropyl pivalate likely has a higher boiling point (~170–180°C) due to increased molecular weight . Its solubility profile should favor organic solvents (e.g., chloroform, ethyl acetate) over water, similar to chloromethyl pivalate .
Spectroscopic Characteristics
1H NMR (Hypothesized):
-
Tert-butyl protons: 1.24 ppm (singlet, 9H)
-
Chloropropyl chain: 3.60 ppm (triplet, 2H, ), 1.80–1.50 ppm (multiplet, 4H, )
Mass Spectrometry:
A molecular ion peak at 164.6 () with fragmentation patterns reflecting loss of ( 129.6) and groups .
Applications in Organic Synthesis
Acylating Agent
Like chloromethyl pivalate, 1-chloropropyl pivalate may act as an acylating reagent in pharmaceutical synthesis. For example, chloromethyl pivalate is used to prepare prodrugs (e.g., sulbactam pivoxil) by reacting with nucleophiles . The chloropropyl variant could offer enhanced lipophilicity for drug delivery systems.
Polymer Chemistry
Pivalate esters are precursors in radical polymerization initiators (e.g., tert-butyl perpivalate) . The chloropropyl group in 1-chloropropyl pivalate might facilitate cross-linking in polymer networks via nucleophilic displacement.
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